L-Tryptophyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithinamide

Description

Properties

CAS No. |

918889-40-4 |

|---|---|

Molecular Formula |

C29H49N11O4 |

Molecular Weight |

615.8 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |

InChI |

InChI=1S/C29H49N11O4/c30-13-5-3-10-23(39-26(42)20(32)16-18-17-37-21-9-2-1-8-19(18)21)28(44)40-24(11-4-6-14-31)27(43)38-22(25(33)41)12-7-15-36-29(34)35/h1-2,8-9,17,20,22-24,37H,3-7,10-16,30-32H2,(H2,33,41)(H,38,43)(H,39,42)(H,40,44)(H4,34,35,36)/t20-,22-,23-,24-/m0/s1 |

InChI Key |

STLRAXGGHPZXRL-BIHRQFPBSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)N |

Origin of Product |

United States |

Biological Activity

L-Tryptophyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithinamide is a complex peptide that has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 585.73 g/mol, features a unique structure conducive to various biochemical interactions and therapeutic applications.

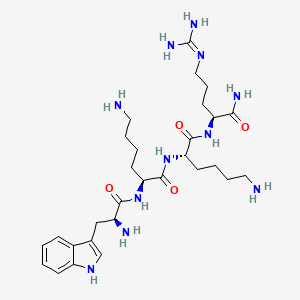

Chemical Structure

The molecular structure of this compound can be represented as follows:

The compound exhibits several biological activities attributed to its amino acid composition, particularly the presence of tryptophan, lysine, and ornithine. These residues play crucial roles in:

- Cell Signaling : The tryptophan moiety is known for its involvement in neurotransmitter synthesis and modulation of mood and behavior.

- Antimicrobial Properties : Peptides similar to this compound have shown effectiveness against various pathogens, suggesting potential applications in treating infections.

- Immune Modulation : Certain sequences can enhance immune responses, making them candidates for immunotherapy.

In Vitro Studies

Research has demonstrated that this compound can:

- Inhibit Bacterial Growth : Studies indicate that this peptide exhibits inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus.

- Enhance Cell Proliferation : In fibroblast cultures, the compound promoted cell proliferation and migration, indicating potential wound healing properties.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Peptide Science evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

Case Study 2: Cytotoxicity and Cell Growth

Another investigation focused on the cytotoxic effects of the compound on cancer cell lines (e.g., HeLa and MCF-7). The study utilized an MTT assay to assess cell viability post-treatment.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Results indicated that this compound has selective cytotoxicity, sparing normal cells while effectively inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

Table 1: Key Features of L-Tryptophyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithinamide and Analogues

Key Comparative Findings

Role of N~5~ Modifications on Ornithine

- Guanidine Mimicry: The N~5~-(diaminomethylidene) group in the target compound mimics arginine’s guanidinium group, enabling strong ionic interactions with aspartate/glutamate-rich regions in receptors or enzymes. This contrasts with TDFA’s fluorinated iminoethyl group, which prioritizes covalent enzyme inhibition over charge-based interactions .

- Stability: The diaminomethylidene modification may enhance proteolytic resistance compared to unmodified ornithine or lysine, as seen in neuropeptides like N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide .

Impact of Lysine vs. Ornithine Substitutions

- Side-Chain Length: Replacing lysine with ornithine (as in nociceptin analogues) shortens the side chain by one methylene group, reducing receptor binding affinity. However, the target compound retains lysine residues, preserving their longer side chains for optimal interactions .

Functional Divergence in Enzyme Targeting

- TDFA vs. Target Compound: TDFA’s fluorinated group enables irreversible inhibition of PAD4, critical in histone citrullination , whereas the target compound’s diaminomethylidene group may competitively inhibit arginine-recognizing enzymes (e.g., nitric oxide synthases) without covalent modification.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:

SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for its efficiency and the ability to automate synthesis.

- Resin Preparation: The C-terminal amino acid is attached to a solid support resin.

- Deprotection: The protecting group on the amino acid is removed to expose the reactive amine.

- Coupling: The next amino acid is activated and coupled to the growing chain.

- Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

- Cleavage: The final product is cleaved from the resin using a suitable cleavage reagent.

- Purification: The crude product is purified, typically using high-performance liquid chromatography (HPLC).

Reaction Conditions

The synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity.

Coupling Reagents

Common coupling reagents used in SPPS include:

- Dicyclohexylcarbodiimide (DCC): Facilitates the formation of peptide bonds.

- 1-Hydroxybenzotriazole (HOBt): Often used alongside DCC to improve coupling efficiency.

Protective Groups

Various protective groups are employed during synthesis to prevent unwanted reactions:

- Fmoc (9-fluorenylmethoxycarbonyl): Commonly used for N-terminal protection.

- Boc (tert-butyloxycarbonyl): Another option for N-terminal protection, particularly in solution-phase synthesis.

Purification Techniques

After synthesis, purification is essential to isolate the desired peptide from by-products and unreacted materials.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for purifying peptides due to its effectiveness in separating compounds based on their size and polarity.

- Mobile Phase: A gradient of organic solvents (e.g., acetonitrile) in water with appropriate additives (e.g., trifluoroacetic acid) is commonly used.

- Detection: UV absorbance at specific wavelengths allows for monitoring of elution profiles.

Analysis of Purity and Structure

The purity and structure of this compound can be confirmed using various analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structure, confirming the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy can elucidate the structural details and confirm the presence of specific functional groups within the peptide.

Summary Table of Preparation Methods

| Method | Description | Advantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | Sequential addition of amino acids on resin | High efficiency, automation potential |

| HPLC | Purification technique using solvent gradients | Effective separation, high resolution |

| Mass Spectrometry | Analytical technique for molecular weight determination | Confirms identity and structure |

| Nuclear Magnetic Resonance | Structural elucidation | Provides detailed information about molecular structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.